molecular formula C37H42O12 B12936369 [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate

[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate

Cat. No.: B12936369
M. Wt: 678.7 g/mol
InChI Key: AHPNZLMKAYAESW-MXJSPNFFSA-N
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Description

The compound [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate is a complex organic molecule with a unique structure It features multiple stereocenters and functional groups, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically starts with the preparation of the core hexacyclic structure, followed by the introduction of various functional groups. Key steps include:

    Formation of the hexacyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the furan ring: This step involves the use of furan-3-yl derivatives under specific conditions.

    Acetylation and hydroxylation: These steps introduce the acetoxy and hydroxy groups, respectively, using reagents like acetic anhydride and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its interaction with specific molecular targets. The furan ring and hydroxyl groups may play a role in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,16R,19S,21R)-6-(3-Furyl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosane-4,21-diyl diacetate]
  • [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15S,16R,19S,21R)-4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate

Uniqueness

The uniqueness of [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate lies in its specific arrangement of functional groups and stereocenters, which may confer unique bioactivity and chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C37H42O12

Molecular Weight

678.7 g/mol

IUPAC Name

[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate

InChI

InChI=1S/C37H42O12/c1-18(38)46-26-15-25(41)36-17-45-32(48-31(43)20-9-7-6-8-10-20)33(26,3)23(36)14-24(40)35(5)29(36)28(42)30(47-19(2)39)34(4)22(21-11-12-44-16-21)13-27-37(34,35)49-27/h6-12,16,22-27,29-30,32,40-41H,13-15,17H2,1-5H3/t22-,23-,24+,25-,26+,27+,29-,30-,32-,33+,34+,35+,36+,37+/m0/s1

InChI Key

AHPNZLMKAYAESW-MXJSPNFFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@]23CO[C@H]([C@@]1([C@@H]2C[C@H]([C@@]4([C@@H]3C(=O)[C@@H]([C@@]5([C@]46[C@H](O6)C[C@H]5C7=COC=C7)C)OC(=O)C)C)O)C)OC(=O)C8=CC=CC=C8)O

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)OC(=O)C8=CC=CC=C8)O

Origin of Product

United States

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